Welcome to the BenchChem Online Store!
molecular formula C11H14N2O B2770775 N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide CAS No. 945-80-2

N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamide

Cat. No. B2770775
M. Wt: 190.246
InChI Key: HCEIEGOMGWEGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07365065B2

Procedure details

Borane-pyridine complex (320 mg, 3.5 mmol) was added to a solution of 3-acetamidoquinoline (320 mg, 1.7 mmol) in acetic acid (20 ml) and the mixture was stirred at room temperature for 18 h. Chloroform (150 ml) was added and the mixture was washed with 2N sodium hydroxide solution, water and brine. The organic phase was dried and reduced. Chromatography (80% EtOAc/20% 60-80 pet. ether) afforded 3-acetamido-1,2,3,4-tetrahydroquinoline (180 mg, 55%) as a pale yellow solid.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[N:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)(=[O:3])[CH3:2].C(Cl)(Cl)Cl>C(O)(=O)C>[C:1]([NH:4][CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
C(C)(=O)NC=1C=NC2=CC=CC=C2C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with 2N sodium hydroxide solution, water and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1CNC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.